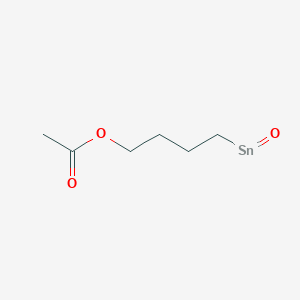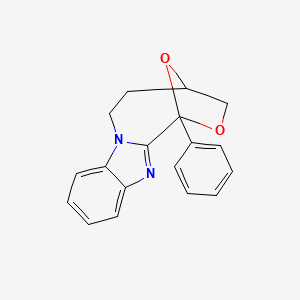![molecular formula C7H8N4 B14433770 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine CAS No. 76603-09-3](/img/structure/B14433770.png)
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazine ring. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another method includes the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility .
Applications De Recherche Scientifique
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, this compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Comparison: Compared to these similar compounds, 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine stands out due to its unique fusion of pyridine and triazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
76603-09-3 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
3-methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4,11H,1H3,(H,9,10) |
Clé InChI |
PISATXHFKLRAQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CN=C2)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
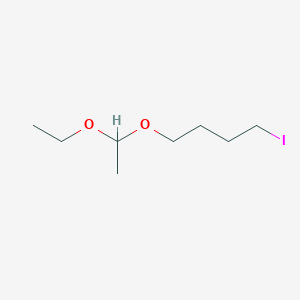
silane](/img/structure/B14433697.png)
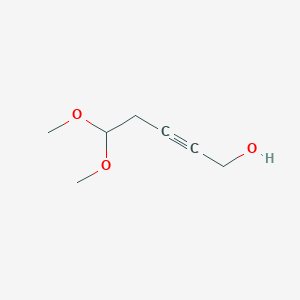





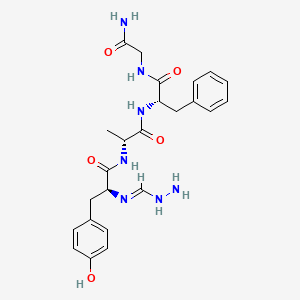

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
